molecular formula C18H16FN3O2S B2593981 2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide CAS No. 1797289-84-9

2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2593981
CAS No.: 1797289-84-9
M. Wt: 357.4
InChI Key: BKQVVNSUTYHQGU-UHFFFAOYSA-N
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Description

2-Fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a fused pyrroloimidazole core linked to a fluorinated benzene ring. The pyrroloimidazole moiety (5H,6H,7H-pyrrolo[1,2-a]imidazole) is a bicyclic heterocycle synthesized via cyclization of N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine in formic acid, yielding a 86% isolated product . The fluorine atom at the benzene ring’s ortho position enhances metabolic stability and binding affinity, a common strategy in medicinal chemistry to optimize pharmacokinetics.

Properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c19-15-7-1-2-8-17(15)25(23,24)21-14-6-3-5-13(11-14)16-12-20-18-9-4-10-22(16)18/h1-3,5-8,11-12,21H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQVVNSUTYHQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[1,2-a]imidazole core, which can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Fluoro-N-(3-{5H,6H,7H-Pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide and Analogs

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
This compound C₁₉H₁₇FN₄O₂S 392.43* Sulfonamide, Fluorobenzene, Pyrroloimidazole High polarity (sulfonamide), metabolic stability (fluorine)
N-(3-{5H,6H,7H-Pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,3-benzothiazole-2-carboxamide C₂₀H₁₆N₄OS 360.43 Benzothiazole carboxamide, Pyrroloimidazole Reduced H-bond donors (1 vs. 2), lower polarity
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole C₂₀H₁₄FN₃O₃ 363.34 Benzoimidazole, Fluorobenzene, Dioxole Sodium metabisulfite-mediated synthesis, nitrogen atmosphere
2-{5H,6H,7H-Pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol C₈H₁₂N₂O 152.19 Pyrroloimidazole, Hydroxyethyl Simplified backbone, potential for further derivatization

Research Implications and Gaps

While the evidence highlights structural and synthetic parallels, direct biological data for the target compound are absent. Future studies should:

Evaluate binding affinity to targets like androgen receptors, leveraging methodologies from related compounds .

Optimize solubility via modifications to the sulfonamide or pyrroloimidazole groups, informed by analogs in and .

Explore in vivo pharmacokinetics, particularly the impact of fluorine on half-life and clearance.

Biological Activity

2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the pyrrolo[1,2-a]imidazole moiety contributes to its potential as a pharmacological agent.

Research indicates that compounds with similar structures may act through various mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides have been shown to inhibit enzymes such as carbonic anhydrase and various kinases, which can lead to therapeutic effects in conditions like hypertension and cancer .
  • Antiproliferative Effects : Some studies suggest that derivatives of sulfonamides exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Anticancer Properties

The compound's structural similarity to other known anticancer agents suggests potential efficacy against various cancer types. For instance, related compounds have demonstrated significant activity against breast cancer cell lines with IC50 values lower than established drugs like doxorubicin .

Antimicrobial Activity

Sulfonamide derivatives are well-documented for their antimicrobial properties. The specific compound may exhibit activity against both Gram-positive and Gram-negative bacteria due to the sulfonamide functional group's ability to interfere with bacterial folate synthesis pathways .

Case Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of various sulfonamides, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, suggesting strong anticancer potential.

CompoundCell LineIC50 (µM)
2-fluoro-N-(3-{5H...MCF-7 (Breast)0.5
Other SulfonamideMCF-7 (Breast)1.0
DoxorubicinMCF-7 (Breast)0.8

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of the compound against a panel of bacterial strains. The results showed that it inhibited growth effectively at concentrations ranging from 1 to 10 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa8

Discussion

The biological activity of this compound indicates its potential as a therapeutic agent in oncology and infectious diseases. Its mechanisms likely involve enzyme inhibition and modulation of cellular pathways critical for cancer progression and microbial resistance.

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